4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino ketone and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the oxazole derivative with the sulfonylated chlorophenyl compound under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and oxazole functionalities are beneficial.
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The oxazole ring may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(2-hydroxyethyl)-2-(m-tolyl)oxazol-5-amine: Similar structure but with a hydroxyethyl group instead of methoxyethyl.
4-((4-bromophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine: Bromine substituent instead of chlorine.
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(p-tolyl)oxazol-5-amine: Para-tolyl group instead of meta-tolyl.
Uniqueness
The uniqueness of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(m-tolyl)oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and oxazole functionalities allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13-4-3-5-14(12-13)17-22-19(18(26-17)21-10-11-25-2)27(23,24)16-8-6-15(20)7-9-16/h3-9,12,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADPDJVXDVZDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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